molecular formula C18H17N3O5 B12037571 N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 444767-33-3

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B12037571
CAS No.: 444767-33-3
M. Wt: 355.3 g/mol
InChI Key: VFATZMNKVASGAJ-AWQFTUOYSA-N
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Description

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a hydrazino group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives, followed by acylation with 4-methoxybenzoyl chloride. The reaction conditions often require the use of solvents like ethanol or methanol and may involve catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, while the hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The hydrazino group can form covalent bonds with biological molecules, leading to changes in their function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
  • N’-[1,3-Benzodioxol-5-ylmethylene]-2-phenoxyacetohydrazide
  • N-(1,3-Benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide

Uniqueness

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety enhances its potential for bioactivity, while the hydrazino and methoxybenzamide groups provide additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

444767-33-3

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

InChI

InChI=1S/C18H17N3O5/c1-24-14-5-3-13(4-6-14)18(23)19-10-17(22)21-20-9-12-2-7-15-16(8-12)26-11-25-15/h2-9H,10-11H2,1H3,(H,19,23)(H,21,22)/b20-9+

InChI Key

VFATZMNKVASGAJ-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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